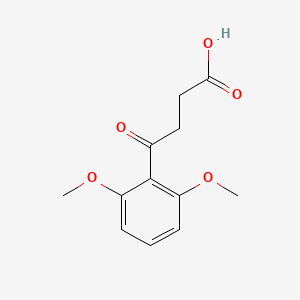
4-Fluorothiophene-2-carbaldehyde
説明
The compound 4-Fluorothiophene-2-carbaldehyde is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in its ring structure. The presence of the fluorine atom and the aldehyde functional group at specific positions on the thiophene ring can significantly alter the chemical and physical properties of the molecule, as well as its potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of arylthiophene-2-carbaldehydes, including derivatives such as this compound, can be achieved through Suzuki-Miyaura cross-coupling reactions. This method involves the reaction of different arylboronic pinacol esters or acids with halogenated thiophenes to yield a variety of substituted thiophene-2-carbaldehydes in moderate to excellent yields . Another approach for synthesizing substituted thiophene-2-carbaldehydes is through a domino reaction involving vinyl azides and 1,4-dithiane-2,5-diol, which provides an efficient and eco-friendly route to the desired products .
Molecular Structure Analysis
The molecular structure of compounds related to this compound, such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, has been investigated using both experimental and theoretical methods. Studies have shown that the optimized molecular structure can be obtained using Hartree-Fock (HF) and Density Functional Theory (DFT) calculations. The vibrational frequencies and assignments, as well as the stability of the molecule, can be analyzed through natural bonding orbital analysis and frontier molecular orbital analysis .
Chemical Reactions Analysis
The chemical reactivity of this compound derivatives can be inferred from related studies. For instance, a thiazole-based carbaldehyde was synthesized and evaluated as a potential sensor for fluoride anions. The compound exhibited fluorescence enhancement upon interaction with fluoride due to an intramolecular charge transfer mechanism . This suggests that this compound and its derivatives could participate in similar chemical reactions, particularly those involving electron transfer or anion sensing.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives can be diverse. For example, the crystal and molecular structure of a related compound, 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde, was determined, and the crystal structure was found to be stabilized by various intermolecular interactions, including C-H...N, C-H...O, and C-H...F interactions . These interactions can influence the compound's solubility, melting point, and other physical properties, which are crucial for its practical applications.
科学的研究の応用
Synthesis and Biological Evaluation
A novel series of 4-arylthiophene-2-carbaldehyde compounds, including analogs of 4-Fluorothiophene-2-carbaldehyde, were synthesized via Suzuki-Miyaura cross-coupling. These compounds displayed promising antibacterial, haemolytic, antiurease, and nitric oxide scavenging activities, with some exhibiting superior performance compared to standard drugs (Ali et al., 2013).
Eco-Friendly Synthesis
A direct synthesis method for 3,5-disubstituted-4-aminothiophene-2-carbaldehyde was developed from vinyl azides and 1,4-dithiane-2,5-diol, offering an eco-friendly and efficient approach to producing derivatives of this compound (Chen et al., 2014).
Fluorescence Probe Design
A new fluorescence probe was designed using a Suzuki coupling reaction, which included a derivative of thiophene-2-carbaldehyde. This probe exhibited high selectivity and sensitivity for homocysteine detection, showcasing the potential of this compound in creating sensitive biological probes (Chu et al., 2019).
Optical Properties and Applications
4-(Anilinomethyl)thiophene-2-carbaldehydes, related to this compound, were studied for their optical properties. These compounds demonstrated moderate to high fluorescence quantum yields, indicating their potential use in applications like invisible ink dyes (Bogza et al., 2018).
Azomethine Fluorescence Deactivation
Research on alkylated derivatives of thiophene carbaldehydes contributed to understanding the mechanisms of fluorescence suppression in azomethines. This study is crucial for designing fluorescent materials and understanding the photophysical behavior of compounds like this compound (Bourque et al., 2009).
Liquid Crystal Properties
Studies on halogeno-substituted azomethines derived from thiophene carbaldehydes revealed insights into their liquid crystal behavior. This research can inform the development of liquid crystal materials utilizing derivatives of this compound (Brown et al., 1988).
Functionalized Tetrahydrothiophenes Synthesis
Research on organocatalytic domino reactions for synthesizing tetrahydrothiophenes demonstrated the potential use of thiophene carbaldehydes in biochemistry, pharmaceutical science, and nanoscience (Brandau et al., 2006).
作用機序
Target of Action
Thiophene derivatives, to which this compound belongs, are known to exhibit a variety of biological effects . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
The compound’s molecular weight is 13014 , which could influence its pharmacokinetic properties.
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly impact the action of various chemical compounds .
特性
IUPAC Name |
4-fluorothiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FOS/c6-4-1-5(2-7)8-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWOXRNFSSSREJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617594 | |
| Record name | 4-Fluorothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32431-71-3 | |
| Record name | 4-Fluorothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



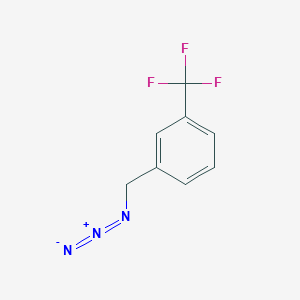
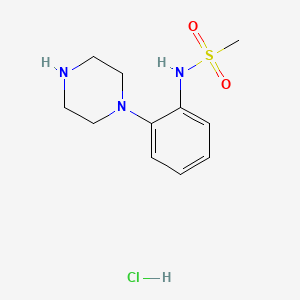
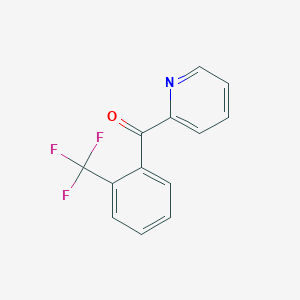


![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1321347.png)


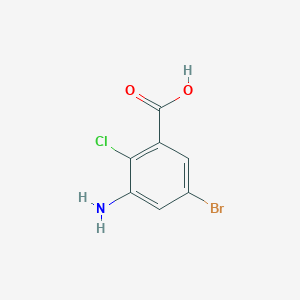
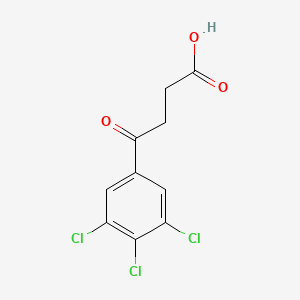


![Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1321367.png)
